![molecular formula C18H18FN7O3 B2459969 2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923426-63-5](/img/structure/B2459969.png)

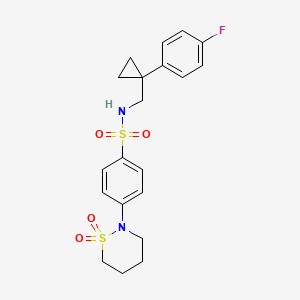

2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

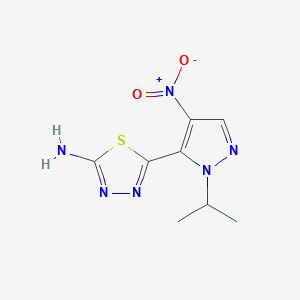

The compound “2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide” is a fluorinated 1,2,4-triazino compound . It is part of a class of compounds that have been synthesized for their potential biocidal activity .

Synthesis Analysis

The synthesis of similar fluorinated 1,2,4-triazino compounds involves the treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds under specific conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, similar fluorinated 1,2,4-triazino compounds have been obtained from treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds .Aplicaciones Científicas De Investigación

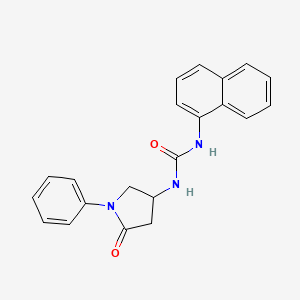

Radiotracer Development for PET Imaging

One significant application area for structurally related compounds involves the development of novel radiotracers for Positron Emission Tomography (PET) imaging. For example, Fujinaga et al. (2018) developed two novel radiotracers with a [18F]fluorobenzene ring for PET imaging of the translocator protein (18 kDa) (TSPO) in ischemic brain. These radiotracers demonstrated high binding affinities for TSPO and improved in vivo stability compared to their parent compounds, showcasing their potential in visualizing neuroinflammation models (Fujinaga et al., 2018).

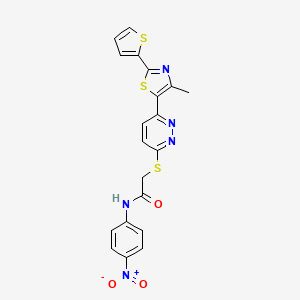

Synthesis of Heterocyclic Compounds

Compounds with similar structural frameworks are also explored for their synthesis methods. Ueda et al. (1988) synthesized [1,2,4]Triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones, demonstrating a versatile approach to creating heterocyclic compounds with potential biological activities (Ueda et al., 1988).

Antimicrobial Activity

Bondock et al. (2008) utilized a compound structurally similar to the target molecule as a key intermediate for synthesizing new heterocycles with potential antimicrobial activity. These synthesized compounds were evaluated and showed promising results as antimicrobial agents (Bondock et al., 2008).

Direcciones Futuras

Fluorinated 1,2,4-triazino compounds, like the one , are part of ongoing research due to their potential biocidal activity . The introduction of a fluorine atom to the heterocyclic systems is believed to improve or enhance the medicinal properties . Therefore, future research may focus on the synthesis of new compounds in this class and the evaluation of their biological activity.

Mecanismo De Acción

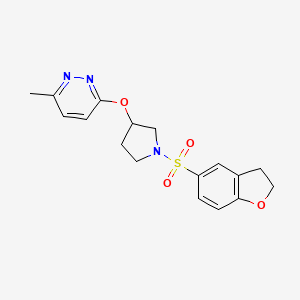

Target of Action

The primary target of this compound is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions seems to play a crucial role in its cytotoxicity .

Biochemical Pathways

The compound’s interaction with ferrous ions affects the iron homeostasis within cells . Disruption of iron homeostasis can significantly inhibit cancer cell proliferation . The compound’s action on ferrous ions may also influence the cell cycle, causing arrest at the G1 phase .

Pharmacokinetics

Its interaction with ferrous ions suggests that its bioavailability and efficacy may be influenced by the concentration of these ions in the body .

Result of Action

The compound has been shown to induce significant apoptosis in A549 cells in a dose and time-dependent manner . This apoptosis induction might be at least via the mitochondria pathway, as suggested by Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by environmental factors such as the concentration of ferrous ions. Notably, the cytotoxicity of the compound on A549 cells significantly decreases with the increase of ferrous ions concentrations .

Propiedades

IUPAC Name |

2-[7-[(2-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-5-3-4-6-12(11)19/h3-6H,7-9H2,1-2H3,(H2,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAWAUGBOQDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)

![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)

![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)

![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)

![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)